2-Amino-4,6-dichlorobenzenethiol
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Overview
Description
2-Amino-4,6-dichlorobenzenethiol: is an organic compound with the molecular formula C6H5Cl2NS . It is a halogenated aromatic thiol, characterized by the presence of amino and thiol groups attached to a benzene ring substituted with chlorine atoms at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dichlorobenzenethiol typically involves the chlorination of 2-Aminobenzenethiol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dichlorobenzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The amino and thiol groups can participate in nucleophilic substitution reactions, often leading to the formation of substituted derivatives.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the amino group can undergo reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions include various substituted derivatives, disulfides, and reduced forms of the compound .
Scientific Research Applications
Chemistry: 2-Amino-4,6-dichlorobenzenethiol is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dichlorobenzenethiol involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity .
Comparison with Similar Compounds
- 2-Amino-4,6-dichloropyridine
- 2-Amino-4,6-dichlorobenzoic acid
- 4-Amino-2,6-dimethylpyridine
- 6-Amino-2,4-dichloro-3-ethylphenol hydrochloride
Comparison: Compared to these similar compounds, 2-Amino-4,6-dichlorobenzenethiol is unique due to the presence of both amino and thiol groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications. Additionally, the specific positioning of the chlorine atoms enhances its reactivity and stability .
Properties
IUPAC Name |
2-amino-4,6-dichlorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTIURSCHOAXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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